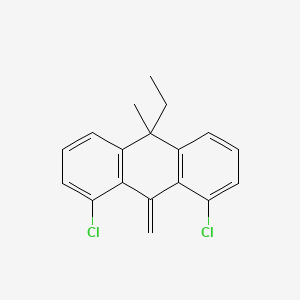![molecular formula C8H15ClO B14701062 (E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene CAS No. 23240-40-6](/img/structure/B14701062.png)
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene is an organic compound with a unique structure that includes a chlorine atom, a methyl group, and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene typically involves the reaction of 2-methylpropene with a chlorinating agent in the presence of a catalyst. One common method is the chlorination of 2-methylpropene using thionyl chloride (SOCl2) under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 2-methyl-3-[(2-methylpropan-2-yl)oxy]propan-1-ol.
Oxidation: Formation of 2-methyl-3-[(2-methylpropan-2-yl)oxy]propan-1-one.
Reduction: Formation of 2-methyl-3-[(2-methylpropan-2-yl)oxy]propane.
Aplicaciones Científicas De Investigación
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene involves its interaction with specific molecular targets. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ether linkage provides stability to the molecule, allowing it to participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-chloro-2-methylpropane: Lacks the ether linkage, making it less stable in certain reactions.
2-chloro-3-methylbutane: Has a different substitution pattern, leading to different reactivity.
1-chloro-3-methyl-2-butene: Similar structure but with different positioning of the chlorine atom.
Uniqueness
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene is unique due to its combination of a chlorine atom, a methyl group, and an ether linkage. This combination provides a balance of reactivity and stability, making it a valuable compound in various chemical processes.
Propiedades
Número CAS |
23240-40-6 |
|---|---|
Fórmula molecular |
C8H15ClO |
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene |
InChI |
InChI=1S/C8H15ClO/c1-7(5-9)6-10-8(2,3)4/h5H,6H2,1-4H3/b7-5+ |
Clave InChI |
GJJLETTWKZFMDD-FNORWQNLSA-N |
SMILES isomérico |
C/C(=C\Cl)/COC(C)(C)C |
SMILES canónico |
CC(=CCl)COC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)


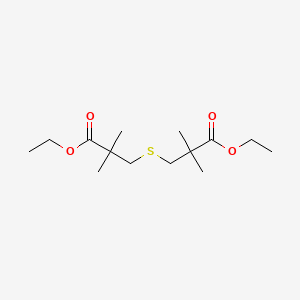


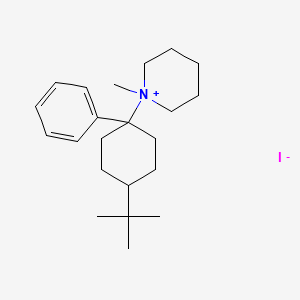
![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
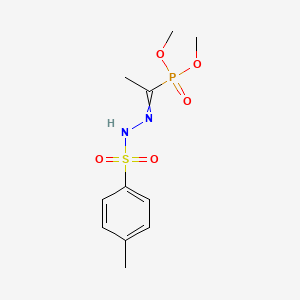
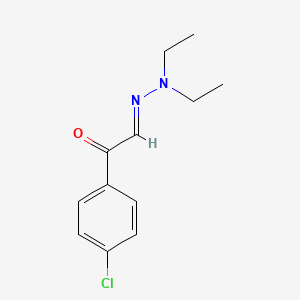
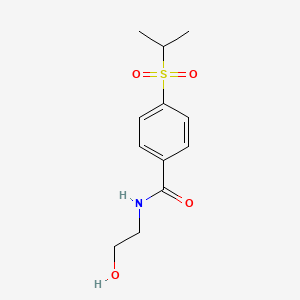
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
